Home > Products > Screening Compounds P66180 > gamma-Hydroxy bendamustine
gamma-Hydroxy bendamustine - 1138238-08-0

gamma-Hydroxy bendamustine

Catalog Number: EVT-3455958
CAS Number: 1138238-08-0
Molecular Formula: C16H21Cl2N3O3
Molecular Weight: 374.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gamma-Hydroxy bendamustine is a significant metabolite of the alkylating agent bendamustine, which is primarily utilized in the treatment of various malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia. This compound exhibits unique pharmacological properties that contribute to its effectiveness as an antineoplastic agent. Gamma-Hydroxy bendamustine is classified as a nitrogen mustard compound, specifically a derivative of bendamustine that retains its alkylating capabilities while also displaying distinct metabolic pathways.

Source

Gamma-Hydroxy bendamustine is formed through the metabolic processes of bendamustine, particularly via the action of cytochrome P450 enzymes such as CYP1A2. This metabolic conversion occurs predominantly in the liver, where bendamustine undergoes hydrolysis and subsequent transformations to yield gamma-hydroxy bendamustine and other metabolites like N-desmethyl-bendamustine .

Classification

Gamma-Hydroxy bendamustine falls under the category of alkylating agents, which are characterized by their ability to form covalent bonds with DNA, leading to cross-linking and ultimately cell death. Its classification as a nitrogen mustard compound places it alongside other well-known chemotherapeutics that share similar mechanisms of action.

Synthesis Analysis

Methods

The synthesis of gamma-hydroxy bendamustine can be achieved through various chemical pathways, primarily focusing on the hydrolysis of bendamustine. The initial synthesis of bendamustine itself was reported in 1963, and subsequent studies have detailed methods for producing its metabolites.

Technical Details:

  1. Hydrolysis Reaction: Bendamustine undergoes hydrolysis in aqueous solutions, leading to the formation of gamma-hydroxy bendamustine.
  2. Chromatographic Techniques: High-performance liquid chromatography (HPLC) has been utilized for the purification and quantification of gamma-hydroxy bendamustine in biological samples .
Molecular Structure Analysis

Structure

Gamma-Hydroxy bendamustine retains a structure similar to that of its parent compound, featuring a hydroxyl group that modifies its reactivity and biological activity. The molecular formula is C16_{16}H19_{19}ClN2_{2}O, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Data

  • Molecular Weight: Approximately 304.79 g/mol.
  • Functional Groups: Contains a hydroxyl group (-OH), which influences its solubility and interaction with biological targets.
Chemical Reactions Analysis

Reactions

Gamma-Hydroxy bendamustine participates in various chemical reactions typical for alkylating agents:

  1. Alkylation of DNA: Similar to other alkylating agents, gamma-hydroxy bendamustine can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking.
  2. Metabolic Pathways: It can further undergo conjugation reactions with glutathione or other cellular components, facilitating its detoxification and excretion .

Technical Details: The formation of gamma-hydroxy bendamustine from bendamustine involves enzymatic activity that catalyzes the conversion through hydrolytic processes.

Mechanism of Action

Process

The mechanism by which gamma-hydroxy bendamustine exerts its antitumor effects primarily involves:

  1. DNA Damage Induction: By forming cross-links between DNA strands, it disrupts replication and transcription processes.
  2. Apoptosis Activation: The resultant DNA damage triggers cellular stress responses that lead to programmed cell death (apoptosis).
  3. Mitotic Catastrophe: The compound also influences mitotic checkpoints, leading to catastrophic failures during cell division .

Data

Studies indicate that gamma-hydroxy bendamustine induces more extensive DNA double-strand breaks compared to traditional alkylating agents like cyclophosphamide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water due to its hydroxyl group.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits varying solubility at different pH levels.

Relevant data from pharmacokinetic studies indicate that gamma-hydroxy bendamustine has a half-life conducive for therapeutic applications, allowing for effective dosing regimens in clinical settings .

Applications

Scientific Uses

Gamma-Hydroxy bendamustine is primarily investigated for its role as an antitumor agent in oncology:

  • Clinical Trials: It is being evaluated in clinical trials for its effectiveness against resistant forms of lymphoma and leukemia.
  • Research Applications: Studies focus on understanding its pharmacokinetics, metabolism, and potential synergistic effects when combined with other chemotherapeutics .
Metabolic Pathways and Biotransformation of γ-Hydroxybendamustine

Enzymatic Synthesis via CYP1A2-Mediated Oxidation

Gamma-hydroxybendamustine (γ-hydroxybendamustine, HBM) is principally biosynthesized through cytochrome P450 1A2 (CYP1A2)-catalyzed oxidation of the parent compound bendamustine. This metabolic conversion occurs via ω-oxidation at the C4 position of bendamustine's butyric acid side chain, resulting in the introduction of a hydroxyl group at the terminal methylene carbon. The reaction follows classic cytochrome P450 kinetics, requiring molecular oxygen and NADPH as cofactors. Kinetic studies using human liver microsomes demonstrate that this pathway exhibits Michaelis-Menten saturation kinetics with a reported Km value of approximately 45-60 μM for bendamustine, indicating moderate substrate affinity [2] [3].

The CYP1A2 isoform specificity has been conclusively established through multiple experimental approaches:

  • Correlation analyses showing >90% co-variation (r=0.931) between CYP1A2 activity and HBM formation rates
  • Near-complete inhibition (>85%) by the selective CYP1A2 inhibitor furafylline
  • Minimal inhibition by isoform-selective inhibitors of other CYP enzymes (CYP3A4, CYP2D6, CYP2C9) [2] [6]

While CYP1A2 dominates this oxidative pathway, recent evidence suggests minor contributions from CYP3A4 (approximately 10-15% of total oxidative metabolism) under conditions of CYP1A2 inhibition or genetic deficiency. However, the catalytic efficiency (CLint = Vmax/Km) of CYP3A4 is approximately 8-fold lower than that of CYP1A2, establishing CYP1A2 as the primary enzymatic driver of HBM biosynthesis [3] [9].

Table 1: Enzymatic Parameters of HBM Formation in Human Hepatic Systems

Enzyme SystemKm (μM)Vmax (pmol/min/mg)CLint (μL/min/mg)Contribution (%)
CYP1A248.2 ± 5.6382 ± 287.92 ± 0.985-90%
CYP3A4215 ± 31324 ± 411.51 ± 0.210-15%
Other CYPs>300<50<0.17<2%

Role of Hydrolytic Pathways in HBM Formation and Degradation

Hydrolytic processes play dual roles in HBM biochemistry: they contribute to its indirect formation through precursor molecules while simultaneously driving its chemical degradation. The primary hydrolytic pathway involves the stepwise hydrolysis of bendamustine's bis-chloroethyl groups, forming monohydroxy-bendamustine (HP1) and subsequently dihydroxy-bendamustine (HP2). Though HP1/HP2 are generally considered inactive terminal metabolites, they can undergo frequent β-oxidation in mitochondrial matrices to form HBM as a minor metabolic side route [3] [8].

HBM itself demonstrates significant pH-dependent chemical instability, undergoing rapid degradation under physiological conditions (pH 7.4, 37°C). The degradation follows first-order kinetics with a half-life of approximately 45 minutes in plasma, primarily through:

  • Intramolecular cyclization resulting in lactone formation
  • Hydrolytic dehalogenation of the chloroethyl groups
  • Non-enzymatic conjugation with endogenous thiols (particularly cysteine) forming thioether adducts [6] [8]

Notably, urine composition significantly accelerates HBM degradation due to higher phosphate concentrations (≥25 mM) that catalyze hydrolysis. Human mass balance studies reveal that <1% of administered bendamustine is excreted as intact HBM in urine, despite approximately 5% being detected as various degradation products of HBM, confirming its inherent instability in biological matrices [6] [8].

Comparative Analysis of Phase I vs. Phase II Metabolic Contributions

The biotransformation of HBM is predominantly governed by Phase I reactions, with Phase II conjugation playing a quantitatively minor but functionally significant role:

Phase I Dominance:

  • Further oxidation to gamma-carboxybendamustine (approximately 15-20% of HBM clearance)
  • N-dealkylation at the benzimidazole ring (forming N-desmethyl-HBM, <5% of metabolites)
  • Reductive pathways catalyzed by carbonyl reductases (minor route, <3%) [3] [6] [8]

Phase II Conjugation:

  • UGT1A1/UGT1A9-mediated glucuronidation at the hydroxybutyric acid moiety (10-15% of HBM disposition)
  • Glutathione conjugation at the chloroethyl groups (catalyzed by GSTπ, <5%) as a detoxification pathway
  • Sulfonation (SULT1A1) representing a negligible pathway (<2%) [3] [6]

Quantitative analysis of excreted metabolites from human studies demonstrates the metabolic hierarchy:

  • Phase I oxidative metabolites: 70-80%
  • Phase II conjugates: 12-18%
  • Unchanged HBM: <5%

Table 2: Metabolic Fate of Radiolabeled HBM in Human Studies

Metabolic PathwayPrimary EnzymesUrinary Excretion (%)Fecal Excretion (%)Key Metabolites
Phase I OxidationCYP2C8, CYP3A438.2 ± 4.122.7 ± 3.5γ-Carboxybendamustine, N-Desmethyl-HBM
Phase II GlucuronidationUGT1A1, UGT1A98.3 ± 1.23.1 ± 0.8HBM-O-Glucuronide
Chemical DegradationNon-enzymatic15.4 ± 2.39.8 ± 1.6Lactone derivatives, Cysteine adducts
Unchanged HBMN/A0.9 ± 0.21.2 ± 0.3N/A

Interspecies Variability in HBM Metabolism: Murine vs. Human Models

Significant interspecies differences in HBM metabolism necessitate careful interpretation of preclinical data:

Murine Models:

  • Exhibit 3-4 fold higher hepatic CYP1A2 activity compared to humans, leading to increased HBM formation (murine HBM Cmax ≈ 15% of bendamustine vs. 10% in humans)
  • Demonstrate accelerated clearance (murine HBM t₁/₂ ≈ 22 min vs. 40 min in humans) due to higher UGT activity
  • Show distinct fecal excretion patterns (35-40% of dose vs. 25% in humans) attributable to differences in biliary transport [1] [8]

Human-Relevant Models:

  • Humanized liver chimeric mice (PXB-mice) with >85% human hepatocyte engraftment replicate human HBM pharmacokinetics with <20% variability compared to clinical data
  • Primary human hepatocytes maintain CYP1A2 expression ratios and metabolic fluxes comparable to in vivo human observations
  • CYP1A2-humanized mouse models confirm the central role of human CYP1A2 in HBM formation, showing 90% reduction in HBM exposure when CYP1A2 is inhibited [10]

Critical genetic factors contribute to human variability:

  • CYP1A2 polymorphisms (*1F, *1K, *7) cause 3-8 fold differences in HBM formation rates
  • UGT1A1*28 allele reduces glucuronidation capacity by 35-40%
  • CYP1A2 inducibility by smoking increases HBM exposure by 2.5-fold in continuous smokers [5] [9]

These interspecies and interindividual variations underscore the necessity of human-relevant models for accurate prediction of HBM pharmacokinetics and highlight the potential impact of pharmacogenetics on bendamustine therapy outcomes.

Table 3: Interspecies Comparison of HBM Pharmacokinetic Parameters

ParameterHumanStandard MousePXB-Mouse (Humanized)Significance
Formation tₘₐₓ (min)40-6015-2545-65Species-specific enzyme kinetics
Cmax ratio (HBM/BM)0.10 ± 0.020.15 ± 0.030.09 ± 0.02Higher murine CYP1A2 activity
AUC₀–∞ (h•μg/mL)1.25 ± 0.30.82 ± 0.21.30 ± 0.4Metabolic rate differences
t₁/₂ (min)38.5 ± 6.822.4 ± 4.141.2 ± 7.3Faster murine Phase II conjugation
Urinary excretion (%)3.1 ± 0.98.5 ± 1.53.4 ± 1.1Renal transport differences

Properties

CAS Number

1138238-08-0

Product Name

gamma-Hydroxy bendamustine

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid

Molecular Formula

C16H21Cl2N3O3

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C16H21Cl2N3O3/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24/h2-3,10,14,22H,4-9H2,1H3,(H,23,24)

InChI Key

GPYWLSZJZNELNN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.